N-(2,3-dimethoxy-2-methylpropyl)propanamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-8(11)10-6-9(2,13-4)7-12-3/h5-7H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDOMYMWYFSPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)propanamide typically involves the reaction of 2,3-dimethoxy-2-methylpropanol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Branching and Volatility : Linear chains (e.g., N-(3-methylbutyl)propanamide) exhibit higher volatility in insect pheromone blends, while branched chains (e.g., 2-methylpropyl in the target compound) likely reduce volatility due to increased steric hindrance .
- Bioactivity: Propanamides with amino groups (e.g., 2-amino-3-phenylpropanamide in ) show herbicidal activity, whereas methoxy-substituted derivatives (e.g., tasimelteon) target neurological pathways, highlighting substituent-driven functional divergence .
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural arrangement of these atoms plays a crucial role in determining the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been noted that this compound can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. For instance, it may target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in the inflammatory response.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The following table summarizes the effects observed:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 600 |
| TNF-alpha | 1200 | 450 |
This reduction indicates a potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To further understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | Similar structure | Moderate antimicrobial activity |
| N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide | Similar structure | Anti-inflammatory properties |
| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Similar structure | Anticonvulsant effects |
This comparative analysis highlights that while similar compounds exhibit various biological activities, this compound may have distinct advantages due to its unique structural features.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Case Study on Antibacterial Activity : A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load when administered alongside standard antibiotic therapy.
- Anti-inflammatory Study : Another research project investigated the effects of this compound on rheumatoid arthritis models. It demonstrated a marked decrease in joint swelling and pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
